2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-cancer and anti-inflammatory properties.
Medicine
In medicine, research is ongoing to explore its efficacy as a therapeutic agent. Its ability to interact with specific molecular targets makes it a potential candidate for treating diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications.
Mechanism of Action
Future Directions
The future directions for research on this compound and other thioxopyrimidines could include further exploration of their diverse biological activities, development of new synthesis methods, and investigation of their potential as therapeutic agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol reagent, such as mesityl mercaptan, under nucleophilic substitution conditions to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenylacetamide
- 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-tolylacetamide
Uniqueness
Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is unique due to the presence of the mesityl group, which can enhance its stability and biological activity. The mesityl group provides steric hindrance, which can protect the molecule from metabolic degradation, thereby increasing its half-life and efficacy.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-8-14(2)20(15(3)9-13)27-19(29)11-30-22-18-10-26-28(21(18)24-12-25-22)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUCGVQRKKSELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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